Gadoteridol is a paramagnetic contrast agent used in magnetic resonance imaging (MRI) to enhance the visibility of blood vessels, organs, and tissues. It is a member of the group of gadolinium-based contrast agents (GBCAs) that are widely used in clinical practice. Gadoteridol is a small molecule with a molecular weight of 558.7 g/mol and a chemical formula of C16H28GdN5O9.
Gadoteridol is synthesized by reacting the chelating agent DTPA (diethylenetriaminepentaacetic acid) with gadolinium chloride. The reaction is carried out in an aqueous solution under controlled pH and temperature conditions. The yield of the reaction is typically around 70-80%, and the purity of the product is greater than 95%. The synthesis of gadoteridol is a well-established process that has been optimized for efficiency and yield. Environmental and safety considerations are taken into account during the production process to minimize the impact on the environment and ensure the safety of workers.
Chemical Structure and Biological Activity
Gadoteridol is a paramagnetic compound that contains a central gadolinium ion surrounded by a chelating agent (DTPA) and two hydrophilic side chains. The gadolinium ion has seven unpaired electrons, which makes it highly reactive to magnetic fields. In Gadoteridol, gadoteridol enhances the contrast between tissues by shortening the relaxation time of nearby water molecules. This effect is due to the interaction between the gadolinium ion and the surrounding water molecules, which results in a reduction in the T1 relaxation time.
Gadoteridol has been shown to have minimal effects on cell function and signal transduction. It is generally well-tolerated by patients and has a low incidence of adverse reactions. However, in rare cases, gadoteridol can cause allergic reactions, nephrogenic systemic fibrosis (NSF), and other adverse effects. The potential therapeutic effects of gadoteridol are limited, as it is primarily used as a diagnostic tool in Gadoteridol.
In medical research, gadoteridol plays a critical role in drug development and clinical trials. It is used to evaluate the efficacy of new drugs and to monitor disease progression in patients. Gadoteridol has been shown to be effective in detecting a wide range of medical conditions, including cancer, cardiovascular disease, and neurological disorders. However, its use in clinical practice is not without risks, and careful consideration must be given to the potential benefits and side effects. In environmental research, gadoteridol has been used to study the effects of pollution on ecosystems. It has been shown to be effective in detecting the presence of heavy metals and other contaminants in water and soil samples. Gadoteridol can also be used to monitor the effectiveness of pollution management strategies and to assess the sustainability and environmental impact of industrial processes. In industrial research, gadoteridol is used in manufacturing processes to improve product quality and efficiency. It is also used to ensure the health and safety of workers by monitoring exposure to hazardous substances. However, the use of gadoteridol in industrial settings is subject to strict regulations to minimize the risk of environmental contamination and worker exposure.
Future Perspectives and Challenges
The use of gadoteridol in scientific research is likely to continue to grow in the coming years. However, there are several challenges that must be addressed to ensure its safe and effective use. These include the development of new imaging techniques that can provide more detailed information about the structure and function of tissues and organs, the identification of new biological targets for gadoteridol, and the optimization of its synthesis and production processes to minimize environmental impact and ensure worker safety. Despite these challenges, the potential benefits of gadoteridol in scientific research are significant, and it is likely to remain an important tool in the diagnosis and treatment of a wide range of medical conditions.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
H3HP-DO3A is a tricarboxylic acid that consists of 1,4,7,10-tetraazacyclododecane bearing three carboxymethyl substituents at positions 1, 4 and 7 as well as a 2-hydroxypropyl group at position 10. It is a conjugate acid of a HP-DO3A(3-). It derives from a hydride of a 1,4,7,10-tetraazacyclododecane.
BMS-863233 hydrochloride is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various diseases. It is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in cell proliferation, differentiation, and survival.
C-Met inhibitor 2 is a small molecule inhibitor that targets the c-Met receptor tyrosine kinase. This receptor is involved in various cellular processes, including cell growth, survival, and migration. Overexpression of c-Met has been linked to the development and progression of various cancers, making it an attractive target for cancer therapy.
Felbamate hydrate (FBM) is a potent nonsedative anticonvulsant whose clinical effect may be related to the inhibition of N-methyl-D-aspartate (NMDA) .Target: NMDA ReceptorFelbamate (marketed under the brand name Felbatol by MedPointe) is an anti-epileptic drug used in the treatment of epilepsy. It is used to treat partial seizures (with and without generalization) in adults and partial and generalized seizures associated with Lennox-Gastaut syndrome in children. However, an increased risk of potentially fatal aplastic anemia and/or liver failure limit the drugs usage to severe refractory epilepsy.Felbamate has been proposed to a unique dual mechanism of action as a positive modulator of GABAA receptors and as a blocker of NMDA receptors, particularly isoforms containing the NR2B subunit. Although it is clear that felbamate does cause pharmacological inhibition of NMDA receptor of relevance of NMDA receptor blockade as a strategy for the treatment of human epilepsy has been questioned. Therefore, the importance of the effects of felbamate on NMDA receptors to its therapeutic action in epilepsy is uncertain.
Agomelatine hydrochloride is a antidepressant, which is classified as a norepinephrine-dopamine disinhibitor (NDDI) due to its antagonism of the 5-HT2C receptor.IC50 value: 6.2 (pKi, 5-HT2c); 6.6 (pKi, 5-HT2b)Target: 5-HT 2c receptorAgomelatine hydrochloride is an antidepressant drug. It is classified as a norepinephrine-dopamine disinhibitor (NDDI) due to its antagonism of the 5-HT2C receptor. Activation of 5-HT2C receptors by serotonin inhibits dopamine and norepinephrine release. Antagonism of 5-HT2C results in an enhancement of DA and NE release and activity of frontocortical dopaminergic and adrenergic pathways .A total of 42 rats were divided into 7 groups as each composed of 6 rats: (1) intact, (2) 40 mg/kg agomelatine, (3) 140 mg/kg N-acetylcysteine (NAC), (4) 2 g/kg paracetamol, (5) 2 g/kg paracetamol + 140 mg/kg NAC, (6) 2 g/kg paracetamol + 20 mg/kgagomelatine, and (7) 2 g/kg paracetamol + 40 mg/kg agomelatine groups. Paracetamol-induced hepatotoxicity was applied and liver and blood samples were analyzed histopathologically and biochemically. There were statistically significant increases in the activities of aspartate aminotransferase, alanine aminotransferase, levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) and 8-iso-prostane, and decreases in the activity of superoxide dismutase and level of glutathione in the group treated with paracetamol. Administration of agomelatine and NAC separately reversed these changes significantly .Clinical indications: Depression; Obsessive compulsive disorderFDA Approved Date: October 2011Toxicity: Hyperhidrosis; Abdominal pain; Nausea; Vomiting; Diarrhoea; Constipation; Back pain; Fatigue